Aminothiol

描述

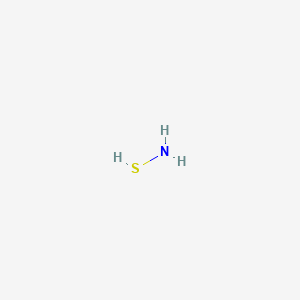

Structure

2D Structure

3D Structure

属性

CAS 编号 |

14097-00-8 |

|---|---|

分子式 |

H3NS |

分子量 |

49.1 g/mol |

IUPAC 名称 |

thiohydroxylamine |

InChI |

InChI=1S/H3NS/c1-2/h2H,1H2 |

InChI 键 |

RSPCKAHMRANGJZ-UHFFFAOYSA-N |

SMILES |

NS |

规范 SMILES |

NS |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Aminothiols

For Researchers, Scientists, and Drug Development Professionals

Aminothiols are a class of organic compounds containing both an amine and a thiol functional group. Their unique chemical properties, largely dictated by the nucleophilic and redox-active nature of the thiol group, position them as critical molecules in biological systems and as key targets in drug development. This guide provides a comprehensive overview of the core chemical properties of aminothiols, methods for their characterization, and their roles in cellular signaling.

Acidity and Basicity: The pKa of Aminothiols

The reactivity of the thiol and amine groups is highly dependent on their protonation state, which is governed by their respective pKa values. The thiol group (R-SH) can be deprotonated to the more nucleophilic thiolate anion (R-S⁻), a transformation that is crucial for many of its biological functions. The pKa of the thiol group in aminothiols is influenced by the proximity of the amino group and other structural features.

| Aminothiol | Thiol Group (pKa) | Amino Group (pKa) | Carboxyl Group (pKa) | Reference(s) |

| Cysteine | 8.00 - 8.37 | 10.25 - 10.78 | 1.71 - 2.05 | [1][2][3][4][5] |

| Glutathione (B108866) (GSH) | 8.66 - 9.2 | 8.78 - 9.65 (γ-Glu) | 2.12 - 3.53 | [6][7][8] |

| Penicillamine | 7.9 - 10.5 | 7.9 | 1.8 | [9][10][11] |

| Cysteamine | 8.19 - 9.42 | 10.4 - 10.75 | N/A | [12][13][14] |

Redox Properties

The thiol group of aminothiols can undergo reversible oxidation-reduction (redox) reactions, most notably the conversion between a thiol (R-SH) and a disulfide (R-S-S-R). This property is central to their role in maintaining cellular redox homeostasis and in redox signaling pathways. The standard redox potential (E₀') of the thiol/disulfide couple provides a measure of its tendency to be oxidized or reduced.

| Thiol/Disulfide Couple | Standard Redox Potential (E₀' at pH 7.0-7.4) | Reference(s) |

| Cysteine / Cystine | -220 mV to -250 mV | [15][16][17] |

| Glutathione (GSH) / GSSG | -240 mV | [18] |

| OxyR (Cys199-Cys208) | -185 mV | [19] |

Nucleophilicity and Common Chemical Reactions

The deprotonated thiolate form of aminothiols is a potent nucleophile, readily reacting with electrophilic compounds. This high reactivity is fundamental to their biological functions, including enzymatic catalysis and detoxification.

Oxidation

Thiols can be oxidized by various reactive oxygen species (ROS) to form a range of products. The initial and often reversible oxidation product is a sulfenic acid (RSOH), which can then react with another thiol to form a disulfide bond. Further irreversible oxidation can lead to sulfinic (RSO₂H) and sulfonic (RSO₃H) acids.

Alkylation

The nucleophilic thiolate anion readily participates in S-alkylation reactions with electrophiles, such as haloalkanes. A common laboratory application is the alkylation of cysteine residues with iodoacetamide (B48618) to prevent the reformation of disulfide bonds after reduction.[20][21][22] This reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.

Behavior as Ligands

The soft Lewis basicity of the sulfur atom in the thiol group makes aminothiols excellent ligands for soft Lewis acidic transition metal ions.[23] They can coordinate with metals through the thiol, amine, and, if present, carboxylate groups, forming stable chelate complexes.[24][25] This property is crucial for the function of metalloproteins and has applications in chelation therapy.

Role in Signaling Pathways

The reversible oxidation of cysteine residues in proteins serves as a molecular "switch" in various cellular signaling pathways, particularly in response to oxidative stress.

The OxyR Signaling Pathway

In prokaryotes, the transcription factor OxyR acts as a sensor for hydrogen peroxide (H₂O₂). Upon exposure to H₂O₂, specific cysteine residues (Cys199 and Cys208 in E. coli) within OxyR are oxidized to form an intramolecular disulfide bond.[19][26] This conformational change activates OxyR, leading to the transcription of antioxidant genes.[27] The activated OxyR is subsequently reduced and inactivated by glutaredoxin 1 (Grx1).[19]

The Yap1 Signaling Pathway

In yeast (Saccharomyces cerevisiae), the transcription factor Yap1 mediates the response to oxidative stress. H₂O₂ activates Yap1 through a glutathione peroxidase (Gpx3)-mediated mechanism.[28] Gpx3 senses H₂O₂ and facilitates the formation of an intramolecular disulfide bond in Yap1, which masks a nuclear export signal.[29][30] This leads to the nuclear accumulation of Yap1 and the activation of antioxidant gene expression.[31]

Experimental Protocols

Quantification of Free Thiols using the DTNB (Ellman's) Assay

This colorimetric assay is used to determine the concentration of free thiol groups in a sample. It is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol, which produces the yellow-colored 2-nitro-5-thiobenzoate (TNB²⁻) anion, quantifiable by its absorbance at 412 nm.[32]

Materials:

-

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.

-

DTNB Stock Solution: 4 mg/mL DTNB in Reaction Buffer.

-

Thiol Standard: L-cysteine solution of a known concentration (e.g., 1.5 mM) in Reaction Buffer.

-

96-well microplate.

-

Microplate reader.

Procedure:

-

Prepare Standards: Perform serial dilutions of the L-cysteine stock solution in Reaction Buffer to create a standard curve (e.g., 0, 0.1, 0.25, 0.5, 0.75, 1.0, 1.25, 1.5 mM).

-

Sample Preparation: Dilute unknown samples with Reaction Buffer to ensure the final thiol concentration is within the linear range of the standard curve.

-

Assay Setup: To separate wells of the 96-well plate, add 200 µL of each standard or diluted unknown sample. It is recommended to run all samples and standards in triplicate.

-

Reaction Initiation: Add 50 µL of the DTNB Stock Solution to each well.

-

Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.

-

Measurement: Measure the absorbance of each well at 412 nm using a microplate reader.

-

Calculation:

-

Subtract the absorbance of the blank (0 mM standard) from all other readings.

-

Plot the corrected absorbance values of the standards against their known concentrations to generate a standard curve.

-

Determine the concentration of thiols in the unknown samples using the linear regression equation from the standard curve.

-

References

- 1. Star Republic: Guide for Biologists [sciencegateway.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Amino Acids [vanderbilt.edu]

- 4. peptideweb.com [peptideweb.com]

- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Glutathion | 70-18-8 [m.chemicalbook.com]

- 9. Penicillamine - Wikipedia [en.wikipedia.org]

- 10. Penicillamine | C5H11NO2S | CID 5852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Penicillamine [drugfuture.com]

- 12. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 60-23-1 CAS MSDS (Cysteamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. Showing Compound Cysteamine (FDB023091) - FooDB [foodb.ca]

- 15. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The standard redox potential of cysteine-cystine from the thiol-disulphide exchange reaction with glutathione and lipoic acid. | Semantic Scholar [semanticscholar.org]

- 17. Postprandial Cysteine/Cystine Redox Potential in Human Plasma Varies with Meal Content of Sulfur Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. books.rsc.org [books.rsc.org]

- 19. Activation of the OxyR transcription factor by reversible disulfide bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 22. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 23. Transition metal thiolate complex - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. ucj.org.ua [ucj.org.ua]

- 26. Role of OxyR as a Peroxide-Sensing Positive Regulator in Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Yap1 activation by H2O2 or thiol-reactive chemicals elicits distinct adaptive gene responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. H2O2 sensing through oxidation of the Yap1 transcription factor | The EMBO Journal [link.springer.com]

- 30. H2O2 sensing through oxidation of the Yap1 transcription factor - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. benchchem.com [benchchem.com]

An In-depth Technical Guide to Endogenous Aminothiol Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core endogenous aminothiol synthesis pathways, including the transsulfuration pathway for cysteine synthesis, the de novo synthesis of glutathione, and the production of taurine (B1682933). The content is structured to provide in-depth information on the biochemical reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols relevant to the study of these vital metabolic routes.

The Transsulfuration Pathway: Cysteine Biosynthesis

The transsulfuration pathway is a critical metabolic route for the synthesis of the sulfur-containing amino acid cysteine from the essential amino acid methionine. This pathway plays a central role in sulfur metabolism and redox homeostasis.

The pathway involves the conversion of methionine to homocysteine, which is then condensed with serine to form cystathionine (B15957). Cystathionine is subsequently cleaved to produce cysteine.

Core Pathway and Enzymes

The key enzymes involved in the transsulfuration pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL or CTH).[1]

-

Methionine Adenosyltransferase (MAT): Converts methionine to S-adenosylmethionine (SAM).

-

Methyltransferases (MTs): Utilize SAM as a methyl group donor, producing S-adenosylhomocysteine (SAH).

-

SAH Hydrolase (SAHH): Hydrolyzes SAH to homocysteine and adenosine.

-

Cystathionine β-synthase (CBS): Catalyzes the condensation of homocysteine and serine to form cystathionine. This is a key regulatory point in the pathway.[1][2]

-

Cystathionine γ-lyase (CGL/CTH): Cleaves cystathionine to produce cysteine, α-ketobutyrate, and ammonia.[1][2]

Pathway Diagram

Caption: The Transsulfuration Pathway for Cysteine Synthesis.

Quantitative Data

| Metabolite | Typical Plasma Concentration (μM) | Reference |

| Homocysteine | 5 - 15 | [3] |

| Cysteine | 200 - 300 | [4] |

| Cystathionine | 0.1 - 0.5 | [3] |

| Enzyme | Species | K_m (Homocysteine) (mM) | K_m (Serine) (mM) | Reference |

| CBS | Human | 0.5 - 2.5 | 1.5 - 4.5 | [5] |

| CGL/CTH | Human | 0.7 - 1.2 (for Cystathionine) | - | [5] |

Experimental Protocols

1.4.1. Quantification of Plasma Aminothiols by HPLC with Coulometric Electrochemical Detection

This method allows for the simultaneous quantification of free and total aminothiols after chemical reduction.[3]

-

Sample Preparation:

-

Collect blood in EDTA-containing tubes and immediately centrifuge at 4°C to separate plasma.

-

For total this compound measurement, treat plasma with a reducing agent like dithiothreitol (B142953) (DTT) to reduce disulfide bonds.

-

Deproteinize the plasma sample by adding an equal volume of 10% trichloroacetic acid (TCA), vortex, and centrifuge to pellet the precipitated protein.

-

Filter the supernatant through a 0.22 μm filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient of a phosphate (B84403) buffer containing an ion-pairing agent (e.g., octane (B31449) sulfonic acid) and an organic modifier (e.g., acetonitrile).

-

Detection: Coulometric electrochemical detector with a series of electrodes set at increasing potentials to specifically detect thiols.

-

-

Quantification:

-

Generate standard curves for each this compound of interest (homocysteine, cysteine, etc.).

-

Calculate the concentration in the samples by comparing the peak areas to the standard curves.

-

Glutathione (GSH) Synthesis Pathway

Glutathione is a tripeptide synthesized from glutamate (B1630785), cysteine, and glycine (B1666218), and it is the most abundant non-protein thiol in mammalian cells.[6] Its synthesis occurs in two ATP-dependent steps in the cytosol.[6][7]

Core Pathway and Enzymes

-

Glutamate-Cysteine Ligase (GCL): This is the rate-limiting enzyme in GSH synthesis.[6] It catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. GCL is a heterodimer composed of a catalytic subunit (GCLC) and a modifier subunit (GCLM).[8]

-

Glutathione Synthetase (GS): This enzyme adds glycine to the C-terminus of γ-glutamylcysteine to form glutathione.[6][7]

Pathway Diagram

Caption: The two-step enzymatic synthesis of glutathione.

Quantitative Data

| Metabolite | Typical Intracellular Concentration (mM) | Reference |

| Glutathione (GSH) | 1 - 10 | [9] |

| Glutamate | 2 - 5 | |

| Cysteine | 0.03 - 0.2 | |

| Glycine | 0.5 - 1 |

| Enzyme | Species | K_m (Glutamate) (mM) | K_m (Cysteine) (mM) | K_m (γ-Glutamylcysteine) (mM) | K_m (Glycine) (mM) | Reference |

| GCL | Human | ~1.8 | ~0.3 | - | - | [6] |

| GS | Human | - | - | ~0.1 | ~1.7 | [6] |

Experimental Protocols

2.4.1. Glutathione Synthetase (GS) Activity Assay

This is a coupled enzyme assay that measures the production of ADP, which is then used to quantify GS activity.[6]

-

Reagents:

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing KCl, MgCl₂, and ATP.

-

Substrates: γ-glutamylcysteine and glycine.

-

Coupling Enzymes: Pyruvate kinase (PK) and lactate (B86563) dehydrogenase (LDH).

-

Phosphoenolpyruvate (PEP).

-

NADH.

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrates, coupling enzymes, PEP, and NADH.

-

Add the protein sample (cell lysate or purified enzyme) to initiate the reaction.

-

The ADP produced by GS is used by PK to convert PEP to pyruvate, which is then reduced to lactate by LDH, oxidizing NADH to NAD⁺.

-

Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) over time using a spectrophotometer.

-

-

Calculation:

-

Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

-

Express GS activity as nmol of ADP produced per minute per mg of protein.

-

Taurine Synthesis Pathway

Taurine is a highly abundant amino acid in many mammalian tissues and is synthesized from cysteine.[10] The primary pathway involves the oxidation of cysteine to cysteine sulfinic acid.

Core Pathway and Enzymes

-

Cysteine Dioxygenase (CDO): This enzyme catalyzes the oxidation of cysteine to cysteine sulfinic acid. This is considered a key regulatory step.[11][12]

-

Cysteinesulfinate Decarboxylase (CSD) or Sulfinoalanine Decarboxylase (SAD): This enzyme decarboxylates cysteine sulfinic acid to produce hypotaurine (B1206854).[11]

-

Hypotaurine Dehydrogenase/Flavin-containing monooxygenase 1 (FMO1): The final step is the oxidation of hypotaurine to taurine. While historically attributed to a putative hypotaurine dehydrogenase, recent evidence points to FMO1 as the enzyme responsible for this conversion.[10][11]

Pathway Diagram

Caption: The major pathway for taurine synthesis from cysteine.

Quantitative Data

| Metabolite | Typical Concentration in Brain (μmol/g) | Reference |

| Taurine | 5 - 15 | [11] |

| Hypotaurine | 0.1 - 0.5 | [11] |

| Enzyme | Species | k_cat (min⁻¹) | K_M (mM) | Reference |

| FMO1 | Human | 55 | 4 | [10] |

Experimental Protocols

3.4.1. Analysis of Taurine and its Precursors by HPLC-Mass Spectrometry (MS)

This method provides high sensitivity and specificity for the quantification of taurine and its precursors in biological samples.[13]

-

Sample Preparation:

-

Homogenize tissue samples or deproteinize plasma/cell lysates with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) or acid (e.g., TCA).

-

Centrifuge to remove precipitated proteins.

-

Dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.

-

-

HPLC Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of these polar compounds.

-

Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) formate).

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Detection: Use a tandem mass spectrometer (e.g., triple quadrupole) operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-product ion transitions for each analyte are monitored.

-

-

Quantification:

-

Use stable isotope-labeled internal standards for each analyte to correct for matrix effects and variations in sample preparation and instrument response.

-

Generate calibration curves for each analyte and quantify based on the peak area ratios of the analyte to its corresponding internal standard.

-

Concluding Remarks

The synthesis of endogenous aminothiols is fundamental to cellular function, with critical roles in protein structure, antioxidant defense, detoxification, and cellular signaling. A thorough understanding of these pathways, their regulation, and the methods to study them is paramount for researchers in basic science and drug development. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for investigating these vital metabolic networks and exploring their potential as therapeutic targets in a wide range of diseases.

References

- 1. Transsulfuration, minor player or critical for cysteine homeostasis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new HPLC method for the simultaneous determination of oxidized and reduced plasma aminothiols using coulometric electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Assessment of the Concentrations of Selected Aminothiols in Patients after COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulators of the transsulfuration pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Glutathione - Wikipedia [en.wikipedia.org]

- 8. Glutathione (GSH): Synthesis, Functions, and Metabolic Networks - Creative Proteomics [creative-proteomics.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Determination of the main low molecular weight aminothiols in blood plasma using HPLC-MS method | Patogenez (Pathogenesis) [pathogenesis.pro]

The Discovery and Isolation of Aminothiols: A Technical Guide for Researchers

Abstract

Aminothiols, a class of organic compounds containing both an amine and a thiol functional group, are of paramount importance in biological systems and drug development. Their roles as antioxidants, in enzyme catalysis, and in redox signaling pathways underscore the necessity for robust and efficient methods for their discovery and isolation. This technical guide provides an in-depth overview of the core techniques employed by researchers and scientists for the identification, purification, and quantification of aminothiols from complex biological matrices. It details experimental protocols for key methodologies, presents quantitative data for comparative analysis, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of these critical molecules.

Introduction to Aminothiols

Aminothiols, such as the proteinogenic amino acid cysteine and the tripeptide glutathione (B108866), are integral to cellular function and defense. The nucleophilic and redox-active nature of the thiol group makes these molecules key players in a multitude of physiological and pathological processes. The discovery of novel aminothiols and the precise quantification of known ones are crucial for advancing our understanding of disease mechanisms and for the development of new therapeutic agents. This guide will explore the principal techniques used in the field, from initial detection to final quantification.

Discovery and Detection Techniques

The initial step in studying aminothiols often involves their detection within a complex biological sample. This is typically achieved through the use of specific chemical probes that react with the thiol group, rendering the molecule detectable by various analytical methods.

Fluorescent and Colorimetric Probes

Fluorescent and colorimetric probes offer a sensitive and often real-time method for detecting aminothiols. These probes are designed with a reactive moiety that specifically targets the thiol group, leading to a change in their spectral properties.

Maleimide-Based Probes: Maleimides are highly selective for thiols, reacting via a Michael addition to form a stable thioether bond.[1][2] This reaction is often accompanied by a "turn-on" fluorescence response, where a non-fluorescent probe becomes highly fluorescent upon reacting with a thiol.[3][4]

Monobromobimane (mBBr): mBBr is another widely used fluorescent labeling agent that reacts with thiols to form stable, highly fluorescent derivatives.[5][6] This method is particularly popular for the quantification of low-molecular-weight thiols by High-Performance Liquid Chromatography (HPLC).[7][8]

Isolation and Purification Techniques

Once detected, aminothiols often need to be isolated from the complex biological matrix for further characterization.

Affinity Chromatography

Affinity chromatography is a powerful technique for the selective isolation of thiol-containing molecules.

Thiopropyl Sepharose: This resin contains reactive 2-thiopyridyl disulfide groups that specifically react with thiols in the sample to form a mixed disulfide, covalently linking the aminothiol to the resin.[9] After washing away non-thiol components, the bound aminothiols can be eluted by adding a reducing agent like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol.[9][10]

Solid-Phase Extraction (SPE)

Solid-phase extraction is a versatile technique used for sample clean-up and concentration of aminothiols prior to analysis. Various sorbents can be used, including reversed-phase (e.g., C18) and ion-exchange resins, to selectively retain aminothiols based on their polarity and charge.[11] The choice of sorbent and elution conditions is critical for achieving high recovery and purity.

Quantification Techniques

Accurate quantification of aminothiols is essential for understanding their biological roles.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the separation and quantification of aminothiols.[12] Due to the lack of a strong chromophore in most aminothiols, a pre-column derivatization step with a fluorescent or UV-active label is typically required.[7]

Table 1: Comparison of HPLC Derivatization Reagents for this compound Analysis

| Derivatization Reagent | Detection Method | Advantages | Disadvantages | Detection Limit (Example) |

| Monobromobimane (mBBr) | Fluorescence | High sensitivity, stable derivatives[5][6] | Requires specific excitation/emission wavelengths | 0.1 pmol (GSH)[13] |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | UV-Vis (Colorimetric) | Simple, widely used (Ellman's assay)[3] | Lower sensitivity than fluorescence methods | - |

| 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (ABD-F) | Fluorescence | Rapid derivatization, good separation[14] | Can have reagent-derived interferences | 1-10 µM (linear range for various thiols)[14] |

Mass Spectrometry (MS)

Mass spectrometry, often coupled with liquid chromatography (LC-MS/MS), offers high sensitivity and specificity for the identification and quantification of aminothiols.[15][16] MS-based methods can provide structural information and are capable of analyzing complex mixtures. Isotope-coded affinity tags (ICAT) are a well-established MS-based method for quantifying cysteine-containing peptides.[17]

Table 2: Performance of Selected this compound Quantification Methods

| Method | Analyte | Matrix | Linearity Range | Accuracy (%) | Reference |

| HPLC-FLD (ABD-F derivatization) | Cys, CysGly, Hcys, γ-GluCys, GSH | Pig Tissue | 1-100 µM (Cys, CysGly, Hcys, γ-GluCys), 10-1000 µM (GSH) | 89.0 - 107.8 | [14] |

| LC-MS/MS (IPCF derivatization) | Homocysteine, Cysteine, Glutathione, Cysteinylglycine | Human Blood | r² > 0.98 | - | [15] |

Experimental Protocols

Protocol: Maleimide Labeling of Protein Thiols

-

Protein Preparation: Dissolve the protein at a concentration of 1-10 mg/mL in a degassed buffer (e.g., PBS, Tris, or HEPES) at pH 7.0-7.5.[1][2]

-

Reduction of Disulfides (Optional): To label cysteine residues involved in disulfide bonds, add a 10-100 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). Incubate for 20-30 minutes at room temperature.[1][18]

-

Dye Preparation: Dissolve the maleimide-functionalized fluorescent dye in an organic co-solvent like DMSO or DMF to a stock concentration of 1-10 mg in 100 µL.[1][2]

-

Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution. Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C.[1][19]

-

Purification: Remove the unreacted dye by gel filtration (e.g., Sephadex column), dialysis, or ultrafiltration.[1][18]

Protocol: Isolation of Thiol-Containing Peptides using Thiopropyl Sepharose

-

Resin Preparation: Swell the Thiopropyl Sepharose 6B resin in distilled water.[9] Wash and equilibrate the resin with a binding buffer (e.g., 100 mM phosphate (B84403) buffer, pH 8.0).[4]

-

Sample Preparation: Digest the protein sample with an appropriate protease (e.g., trypsin). Ensure that any existing disulfide bonds are reduced.

-

Binding: Apply the peptide digest to the equilibrated resin. Allow the thiol-containing peptides to bind to the resin through disulfide exchange. This can be done in a batch format or in a column.

-

Washing: Wash the resin extensively with the binding buffer to remove non-specifically bound peptides.

-

Elution: Elute the captured cysteine-containing peptides by incubating the resin with a buffer containing a reducing agent, such as 25 mM DTT.[10]

-

Alkylation: The eluted peptides, now with free thiol groups, should be alkylated with a reagent like iodoacetamide (B48618) to prevent re-oxidation.[10]

Protocol: HPLC Analysis of Aminothiols with mBBr Derivatization

-

Sample Extraction: Extract low-molecular-weight thiols from the biological sample using a suitable procedure, such as acid extraction to precipitate proteins.[13]

-

Reduction (for total thiols): To measure total thiols (reduced + oxidized), treat the sample with a reducing agent like DTT to convert disulfides to free thiols.[7][8]

-

Derivatization: Adjust the pH of the sample to ~8.0-9.0 with a buffer (e.g., HEPPS). Add mBBr solution and incubate in the dark for a specified time (e.g., 7.5 minutes).[7][8] The reaction is then stopped by acidification.[13]

-

HPLC Separation: Inject the derivatized sample onto a reversed-phase HPLC column (e.g., C18).[5] Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., 0.1% TFA in acetonitrile).[5]

-

Detection: Monitor the fluorescence of the eluting mBBr-thiol adducts at the appropriate excitation and emission wavelengths (e.g., 378 nm excitation, 492 nm emission).[5]

-

Quantification: Quantify the aminothiols by comparing the peak areas to those of known standards.

This compound Signaling Pathways

Aminothiols, particularly cysteine and glutathione, are central to cellular redox signaling. They act as sensors and transducers of oxidative stress, modulating the activity of various proteins and signaling pathways.

The Cysteine-Glutathione Axis

Cysteine is the rate-limiting precursor for the synthesis of glutathione (GSH).[20] The interplay between cysteine availability and GSH synthesis is critical for maintaining cellular redox homeostasis and for regulating signaling pathways such as the mTORC1 pathway and the integrated stress response (ISR).[21]

Glutathione itself participates in signaling through S-glutathionylation, the reversible formation of mixed disulfides between GSH and protein cysteine residues.[22] This modification can alter protein function and is a key mechanism in redox regulation.

Conclusion

The discovery and isolation of aminothiols are fundamental to many areas of biomedical research and drug development. The techniques outlined in this guide, from fluorescent probing and affinity chromatography to advanced HPLC and mass spectrometry methods, provide a powerful toolkit for scientists. The choice of method will depend on the specific research question, the nature of the sample, and the available instrumentation. By providing detailed protocols and comparative data, this guide aims to empower researchers to effectively explore the complex and vital world of aminothiols.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 3. benchchem.com [benchchem.com]

- 4. Protocol for preparing Thiopropyl Sepharose resin used for capturing S-nitrosylated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. prep-hplc.com [prep-hplc.com]

- 10. Proteomics based on selecting and quantifying cysteine containing peptides by covalent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. SP Tip: Bioanalytical Samples Pre-treatment | Phenomenex [discover.phenomenex.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical assay of four thiol amino acid redox couples by LC-MS/MS: utility in thalassemia - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A robust and versatile mass spectrometry platform for comprehensive assessment of the thiol redox metabolome - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [PDF] Protein identification with a single accurate mass of a cysteine-containing peptide and constrained database searching. | Semantic Scholar [semanticscholar.org]

- 18. biotium.com [biotium.com]

- 19. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 20. Cysteine, Glutathione, and Thiol Redox Balance in Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Crosstalk between cystine and glutathione is critical for the regulation of amino acid signaling pathways and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Glutathione synthesis and its role in redox signaling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Aminothiols in Cellular Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The intricate balance between oxidative and reductive processes, known as redox homeostasis, is fundamental to cellular function and survival. At the heart of this delicate equilibrium lies a class of molecules known as aminothiols, with glutathione (B108866) (GSH) and cysteine being the most prominent. These molecules are not merely passive antioxidants but are active participants in a complex network of pathways that regulate signaling, detoxification, and overall cellular health. This technical guide provides an in-depth exploration of the core functions of aminothiols in cellular redox homeostasis, offering detailed experimental protocols, quantitative data, and visual representations of key signaling pathways to support advanced research and therapeutic development.

Core Concepts in Aminothiol-Mediated Redox Regulation

Cellular redox homeostasis is maintained by a sophisticated interplay of enzymatic and non-enzymatic systems. Aminothiols, characterized by the presence of a sulfhydryl (-SH) group, are central to these systems.

Glutathione (GSH): The Master Antioxidant

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells, with concentrations ranging from 1 to 10 mM.[1] Its ubiquitous nature and high concentration underscore its critical role in a myriad of cellular processes, including antioxidant defense, detoxification of xenobiotics, and regulation of cell proliferation and apoptosis.[1][2]

The antioxidant function of GSH is multifaceted. It can directly scavenge reactive oxygen species (ROS) and is a crucial cofactor for several antioxidant enzymes, most notably glutathione peroxidases (GPxs). GPxs catalyze the reduction of hydrogen peroxide and lipid hydroperoxides, converting them to water and alcohols, respectively, while oxidizing GSH to glutathione disulfide (GSSG).[1] The enzyme glutathione reductase (GR) then regenerates GSH from GSSG in an NADPH-dependent manner, thus maintaining a high GSH/GSSG ratio, which is a key indicator of the cellular redox state.[3]

Cysteine: A Critical Precursor and Redox-Active Residue

Cysteine is a sulfur-containing amino acid that serves as the rate-limiting precursor for GSH synthesis.[[“]] The availability of cysteine is a major determinant of the cell's capacity to produce GSH.[1] Beyond its role in GSH synthesis, the thiol group of cysteine residues within proteins is a primary target for redox modifications. These modifications, such as the formation of disulfide bonds and S-glutathionylation, can alter protein structure and function, thereby acting as molecular switches in signaling pathways.[5]

The Thioredoxin and Glutaredoxin Systems

In addition to the glutathione system, cells possess two other major thiol-dependent reductase systems: the thioredoxin (Trx) and glutaredoxin (Grx) systems.

-

The Thioredoxin System: This system comprises thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH. TrxR, a selenoenzyme, reduces the active site disulfide of Trx using NADPH as an electron donor. Reduced Trx then reduces oxidized cysteine residues in target proteins.[2][6]

-

The Glutaredoxin System: This system consists of glutaredoxin (Grx), glutathione, glutathione reductase, and NADPH. Grxs are glutathione-dependent oxidoreductases that catalyze the reduction of protein-glutathione mixed disulfides (protein-SSG), a process known as deglutathionylation.[2][7]

These three systems work in concert to maintain a reducing intracellular environment and to regulate a vast array of cellular processes.[6]

Quantitative Data on Cellular Aminothiols

The concentration and redox state of aminothiols can vary significantly depending on the cell type, subcellular compartment, and physiological conditions. The following table summarizes typical concentrations and ratios found in mammalian cells.

| This compound/Ratio | Cytosolic Concentration | Mitochondrial Concentration | Plasma Concentration | Notes |

| Glutathione (GSH) | 1 - 15 mM[8] | 5 - 10 mM[8] | ~25 µM[9] | The liver has the highest concentration, ranging from 6 to 8 mM.[10] |

| Cysteine | ~55 µM (liver)[9] | - | ~35 µM[9] | Intracellular and extracellular levels are comparable. |

| GSH/GSSG Ratio | >100:1[3] | - | ~6:1 (rat)[10] | A significant decrease in this ratio is an indicator of oxidative stress.[3] |

Key Signaling Pathways Regulated by Aminothiols

Aminothiols are integral components of cellular signaling networks, translating redox signals into specific cellular responses.

Glutathione Biosynthesis Pathway

The de novo synthesis of glutathione occurs in the cytosol through two ATP-dependent enzymatic steps.[1][[“]] The first and rate-limiting step is the formation of γ-glutamylcysteine from glutamate and cysteine, catalyzed by glutamate-cysteine ligase (GCL).[1][[“]] The second step involves the addition of glycine to γ-glutamylcysteine by glutathione synthetase (GS) to form GSH.[1][[“]] The availability of cysteine is a primary regulatory point for GSH synthesis.[1]

Figure 1. The two-step enzymatic pathway of glutathione biosynthesis.

Thioredoxin and Glutaredoxin Redox Cycles

The thioredoxin and glutaredoxin systems are crucial for maintaining the reduced state of cellular proteins. Both systems ultimately rely on NADPH as the source of reducing equivalents.

Figure 2. The catalytic cycles of the Thioredoxin and Glutaredoxin systems.

S-Glutathionylation: A Key Post-Translational Modification

S-glutathionylation is the reversible formation of a mixed disulfide between a protein cysteine residue and glutathione.[11] This post-translational modification can protect cysteine thiols from irreversible oxidation and can also act as a regulatory switch, altering protein activity, localization, and interaction with other proteins.[5][12] S-glutathionylation can occur through several mechanisms, including the reaction of a protein thiol with GSSG or with a sulfenic acid intermediate.[12] The reverse reaction, deglutathionylation, is primarily catalyzed by glutaredoxin.[12]

Figure 3. The process and functional outcomes of protein S-glutathionylation.

Experimental Protocols for this compound Analysis

Accurate quantification of cellular aminothiols and their redox states is crucial for understanding their roles in health and disease. Below are detailed methodologies for key experiments.

Quantification of Glutathione and Cysteine by HPLC

High-Performance Liquid Chromatography (HPLC) coupled with fluorescence or UV detection is a widely used method for the simultaneous quantification of GSH and cysteine.

Materials:

-

Perchloric acid (PCA) or Metaphosphoric acid (MPA) for protein precipitation

-

Derivatizing agent (e.g., monobromobimane (B13751) (mBBr) for fluorescence detection or 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for UV detection)

-

HPLC system with a C18 reverse-phase column

-

Appropriate mobile phase (e.g., acetonitrile/water gradient with an ion-pairing agent)

-

Standards for GSH and cysteine

Procedure:

-

Sample Preparation:

-

Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in a protein precipitation agent (e.g., 5% PCA) on ice.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins.

-

Collect the supernatant containing the acid-soluble thiols.

-

-

Derivatization:

-

Adjust the pH of the supernatant to the optimal range for the chosen derivatizing agent.

-

Add the derivatizing agent and incubate in the dark at room temperature for the recommended time (e.g., 30 minutes for mBBr).

-

Stop the reaction by adding an acid (e.g., methanesulfonic acid).

-

-

HPLC Analysis:

-

Inject the derivatized sample into the HPLC system.

-

Separate the thiol derivatives using a suitable gradient elution program on a C18 column.

-

Detect the derivatives using a fluorescence or UV detector at the appropriate wavelengths.

-

-

Quantification:

-

Generate a standard curve using known concentrations of derivatized GSH and cysteine standards.

-

Determine the concentration of GSH and cysteine in the samples by comparing their peak areas to the standard curve.

-

Normalize the results to the protein concentration of the initial cell lysate.

-

Measurement of Total Thiols using Ellman's Reagent

Ellman's reagent (DTNB) provides a simple and rapid colorimetric method for measuring the total concentration of free sulfhydryl groups in a sample.[13]

Materials:

-

Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)

-

Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

-

Cysteine or GSH standards

-

Spectrophotometer or microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of dilutions of a cysteine or GSH standard in the reaction buffer (e.g., 0.1 to 1.0 mM).

-

-

Sample Preparation:

-

Prepare cell or tissue lysates as described for the HPLC method.

-

Dilute the samples in the reaction buffer to ensure the sulfhydryl concentration falls within the range of the standard curve.

-

-

Assay:

-

To a microplate well or cuvette, add the reaction buffer and the sample or standard.

-

Add the Ellman's Reagent solution to initiate the reaction.

-

Incubate at room temperature for 15 minutes.

-

-

Measurement:

-

Measure the absorbance at 412 nm.

-

-

Calculation:

-

Subtract the absorbance of a blank (reaction buffer + Ellman's reagent) from the sample and standard readings.

-

Plot the absorbance of the standards against their concentrations to generate a standard curve.

-

Determine the total thiol concentration in the samples from the standard curve.

-

Experimental Workflow for this compound Analysis

The following diagram outlines a general workflow for the analysis of cellular aminothiols, from sample collection to data interpretation.

Figure 4. A generalized experimental workflow for the analysis of cellular aminothiols.

Conclusion and Future Directions

Aminothiols are indispensable players in the maintenance of cellular redox homeostasis. Their roles extend far beyond simple antioxidant defense to encompass intricate regulatory functions in a multitude of signaling pathways. A thorough understanding of the mechanisms governing this compound metabolism and function is paramount for elucidating the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting this compound-related pathways. Future research will likely focus on developing more sophisticated tools for the real-time, in vivo imaging of this compound dynamics and on identifying novel drug candidates that can selectively modulate specific aspects of this compound metabolism for therapeutic benefit.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. mdpi.com [mdpi.com]

- 4. consensus.app [consensus.app]

- 5. mdpi.com [mdpi.com]

- 6. Thioredoxin and glutaredoxin systems in plants: molecular mechanisms, crosstalks, and functional significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cellular Compartmentalization, Glutathione Transport and Its Relevance in Some Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. S-Glutathionylation: From Molecular Mechanisms to Health Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. bmglabtech.com [bmglabtech.com]

Aminothiol Derivatives and Their Structural Analogues: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminothiol derivatives are a class of compounds characterized by the presence of both an amine and a thiol group. These compounds and their structural analogues have garnered significant attention in the fields of medicinal chemistry and drug development due to their diverse biological activities.[1] This guide provides a comprehensive overview of the core aspects of this compound derivatives, including their synthesis, mechanisms of action, and key applications, with a particular focus on their role as radioprotective agents.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives often involves multi-step processes, starting from commercially available precursors. A general approach involves the introduction of a protected thiol group onto an amino-containing backbone, followed by deprotection to yield the final this compound.

For instance, the synthesis of the promising radioprotector PrC-210, 3-(methylamino)-2-((methylamino)methyl)propane-1-thiol, begins with the double displacement of chloride from a starting material using N-methyl mesitylenesulfonamide and sodium hydride. This is followed by hydroboration, conversion to a mesylate, and subsequent treatment with potassium thioacetate. The final deprotection step, which also hydrolyzes the thioacetate, yields PrC-210.[2]

A detailed synthetic scheme for a novel this compound compound, designated as compound 12, involves the protection of L-cysteine, followed by a series of condensation and deprotection reactions to build the linear alkylamino backbone with three terminal thiol groups.[1] The use of protecting groups for both the amine and thiol functionalities is a common strategy to control reactivity and achieve the desired final structure.[1]

Core Biological Activities and Mechanisms of Action

This compound derivatives exhibit a wide range of biological activities, primarily attributed to the nucleophilic nature of the thiol group and the ability of the amino group to interact with biological macromolecules.[1]

Antioxidant and Radioprotective Effects

One of the most extensively studied properties of this compound derivatives is their ability to protect against the damaging effects of ionizing radiation.[1][2] This radioprotective effect is largely attributed to their potent antioxidant activity.[1]

The primary mechanism of radioprotection involves the scavenging of reactive oxygen species (ROS) generated by the radiolysis of water in biological tissues.[1] The thiol group can directly donate a hydrogen atom to neutralize these harmful free radicals before they can damage critical cellular components like DNA.[1]

Furthermore, the positively charged amine groups in the alkyl backbone of many this compound derivatives can interact with the negatively charged phosphate (B84403) backbone of DNA.[1] This interaction is thought to concentrate the compound in close proximity to the DNA, enhancing its ability to scavenge ROS in the immediate vicinity of this critical cellular target.[2]

Modulation of Signaling Pathways

This compound derivatives can also exert their biological effects by modulating key intracellular signaling pathways involved in cell survival, apoptosis, and cell cycle regulation.

Ionizing radiation-induced DNA damage leads to the activation of the tumor suppressor protein p53.[3] Activated p53 can trigger cell cycle arrest to allow for DNA repair or, in cases of severe damage, induce apoptosis.[3][4] Some this compound derivatives have been shown to modulate this pathway. For example, a novel this compound compound (compound 12) was found to decrease the expression of p53 and its downstream target p21 in irradiated cells, thereby alleviating G2/M cell cycle arrest.[3] This compound also suppressed p53-dependent apoptosis by decreasing the levels of the pro-apoptotic protein Bax and increasing the levels of the anti-apoptotic protein Bcl-2.[3]

The transcription factor NF-κB plays a crucial role in regulating inflammatory responses.[5] The canonical NF-κB pathway is activated by various stimuli, leading to the transcription of pro-inflammatory genes.[6][7] Some thiol-containing compounds have been shown to modulate NF-κB signaling. For instance, certain molecules can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[8] This suggests that this compound derivatives, through their thiol group, could potentially influence inflammatory processes by interfering with the NF-κB signaling cascade.

Structure-Activity Relationships (SAR)

The radioprotective efficacy and toxicity of this compound derivatives are significantly influenced by their chemical structure. Key structural features that impact their activity include the length of the alkylamine backbone, the number and charge of the amine groups, and the nature and position of the thiol group.[2]

Studies on a family of 17 this compound analogs revealed that the most effective radioprotectors had a 4-6 carbon backbone with 1-2 amine groups and a single terminal thiol group.[2][9] The presence of a short alkyl side chain that projects the thiol group away from the DNA-interacting backbone appears to be a crucial design element for optimal ROS scavenging.[2] Capping the thiol group with a methyl or acetyl group can also influence the compound's properties.[2]

Quantitative Data on Efficacy and Toxicity

The following tables summarize key quantitative data for several this compound derivatives, providing a basis for comparison of their efficacy and toxicity profiles.

Table 1: Radioprotective Efficacy of Selected this compound Derivatives

| Compound | Animal Model | Radiation Dose (Gy) | Administration Route | Dose | Survival Rate (%) | Dose Reduction Factor (DRF) | Reference(s) |

| Amifostine | Mouse | - | - | - | - | 1.6 | [2] |

| PrC-210 | Mouse | 8.63 (LD95) | IP | 0.5 MTD | 100 | 1.6 | [2] |

| Compound 12 | Mouse | 8.0 | Oral | 1200 mg/kg | 80 | - | [3] |

| HL-003 | Mouse | 8.0 | Oral | 1600 mg/kg | 85.71 | - | [10] |

Table 2: Toxicity of Selected this compound Derivatives

| Compound | Animal Model | Administration Route | MTD/LD50 | Adverse Effects | Reference(s) |

| Amifostine | Mouse | Oral | MTD: 600 mg/kg | Nausea, vomiting, hypotension | [1][10] |

| PrC-210 | Mouse | IP | MTD: 504 µg/g | Lacks nausea/emesis and hypotension side effects of amifostine | [2] |

| HL-003 | Mouse | Oral | MTD: 1800 mg/kg | Better tolerated than amifostine | [10] |

| DRDE-07 | Mouse | Oral | LD50: 1248 mg/kg | - | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activities of this compound derivatives. Below are protocols for key in vitro and in vivo assays.

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Assay Procedure:

-

Add a specific volume of the this compound derivative solution (or standard antioxidant, e.g., ascorbic acid) to a tube or microplate well.

-

Add an equal volume of the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the this compound derivative.

Plasmid DNA Nicking Assay

This assay is used to assess the ability of a compound to protect DNA from damage induced by ROS.

Protocol:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Fenton's reagent (FeSO₄ and H₂O₂) to generate hydroxyl radicals.

-

The this compound derivative at various concentrations.

-

A suitable buffer (e.g., Tris-HCl).

-

-

Controls:

-

Negative Control: Plasmid DNA in buffer only.

-

Positive Control: Plasmid DNA with Fenton's reagent but without the this compound derivative.

-

-

Incubation: Incubate the reaction mixtures at 37°C for a specific time (e.g., 30 minutes).

-

Gel Electrophoresis:

-

Add loading dye to each reaction mixture.

-

Load the samples onto an agarose (B213101) gel.

-

Run the gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, open circular, and linear).

-

-

Visualization and Analysis:

-

Stain the gel with a DNA staining agent (e.g., ethidium (B1194527) bromide).

-

Visualize the DNA bands under UV light.

-

The protective effect of the this compound derivative is determined by the reduction in the amount of nicked (open circular) and linear DNA and the preservation of the supercoiled form compared to the positive control.

-

In Vivo Radioprotection Studies in Mice

These studies are essential to evaluate the radioprotective efficacy of a compound in a whole-animal model.

Standard Operating Procedure:

-

Animal Model: Use a standard mouse strain (e.g., C57BL/6 or ICR), with animals of a specific age and weight range.[2][11]

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.[11]

-

Drug Administration:

-

Dissolve the this compound derivative in a suitable vehicle (e.g., sterile saline).

-

Administer the compound to the mice via the desired route (e.g., intraperitoneal injection, oral gavage) at a specific time point before irradiation (e.g., 30 minutes).[2][10]

-

Include a vehicle control group that receives only the vehicle.

-

-

Irradiation:

-

Post-Irradiation Monitoring:

-

Endpoint Analysis:

-

Survival: The primary endpoint is typically the 30-day survival rate.

-

Hematological Parameters: At specific time points, blood samples can be collected to analyze complete blood counts to assess hematopoietic injury.

-

Histopathology: Tissues (e.g., bone marrow, intestine, spleen) can be collected for histopathological examination to assess radiation-induced damage and the protective effects of the compound.

-

Biomarker Analysis: Tissues can be analyzed for markers of oxidative stress, DNA damage (e.g., γ-H2AX), and apoptosis (e.g., TUNEL assay).[3]

-

Conclusion

This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential, particularly as radioprotective agents. Their multifaceted mechanisms of action, including direct ROS scavenging and modulation of critical signaling pathways, make them attractive candidates for further drug development. A thorough understanding of their synthesis, structure-activity relationships, and comprehensive evaluation through robust experimental protocols are essential for translating their potential into clinical applications. This technical guide provides a foundational resource for researchers and drug development professionals working in this exciting area.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Radioprotective efficacy and toxicity of a new family of this compound analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of a Novel this compound Compound as Potential Radioprotector - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]

- 9. Radioprotective efficacy and toxicity of a new family of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mcgill.ca [mcgill.ca]

- 11. queensu.ca [queensu.ca]

- 12. researchgate.net [researchgate.net]

- 13. Mouse Irradiation | Animals in Science [queensu.ca]

natural sources of bioactive aminothiol molecules

An in-depth technical guide to the , their biological significance, and methods for their analysis.

Introduction to Bioactive Aminothiols

Bioactive aminothiols are a class of organic compounds containing both an amine (-NH2) and a thiol (-SH) functional group. The thiol group, with its reactive sulfur atom, is central to their diverse biological activities. These molecules are pivotal in cellular metabolism, antioxidant defense, and redox signaling.[1][2] Key aminothiols such as glutathione (B108866), cysteine, and homocysteine play indispensable roles in maintaining cellular homeostasis. This guide provides a comprehensive overview of the natural sources of these molecules, their involvement in critical signaling pathways, and the experimental protocols used for their extraction and quantification.

Glutathione (GSH)

Glutathione, a tripeptide composed of glutamate (B1630785), cysteine, and glycine (B1666218), is the most abundant non-protein thiol in mammalian cells and is often referred to as the body's "master antioxidant".[3][4] It exists in both a reduced (GSH) and an oxidized (GSSG) state, and the ratio of GSH to GSSG is a critical indicator of cellular oxidative stress.[5]

Natural Sources of Glutathione

The human body can synthesize glutathione, but dietary sources can help maintain optimal levels.[6] Glutathione is present in many foods, although its bioavailability from dietary sources can be limited due to digestion.[6] Additionally, consuming foods rich in sulfur-containing amino acids, like cysteine and methionine, can boost the body's natural production of GSH.[6][7]

Table 2.1: Glutathione Content in Various Food Sources

| Food Source | Glutathione Content | Notes |

|---|---|---|

| Asparagus | 28.3 mg per 100g | One of the richest dietary sources.[6] |

| Spinach | 11.4 mg per 100g | Fresh spinach contains measurable direct glutathione.[3][6] |

| Avocado | 19 mg per medium avocado | A significant fruit source of glutathione.[8] |

| Okra | 10.5 mg per 100g | A good vegetable source.[6] |

| Mushrooms | Varies by species | Among the most significant dietary sources of glutathione.[7] |

| Meats (Poultry, Beef) | High in precursors | Provide the amino acid building blocks for GSH synthesis.[3][9] |

| Whey Protein | Rich in cysteine | Can increase glutathione levels and reduce oxidative stress.[8] |

Biological Significance and Signaling Pathways

Glutathione's primary roles include neutralizing free radicals, detoxifying xenobiotics, and maintaining the cellular redox environment.[4][7] It is a cofactor for several antioxidant enzymes, such as glutathione peroxidase (GPx), and is involved in the regeneration of other antioxidants like vitamins C and E.[5]

Glutathione Synthesis and Redox Cycling: GSH synthesis is a two-step, ATP-dependent process:

-

Step 1: Glutamate-cysteine ligase (GCL) catalyzes the formation of γ-glutamylcysteine from glutamate and cysteine. This is the rate-limiting step.[1][10]

-

Step 2: Glutathione synthetase (GS) adds glycine to γ-glutamylcysteine to form glutathione.[1][10]

The antioxidant function of GSH involves its oxidation to GSSG by enzymes like glutathione peroxidase. Glutathione reductase (GR) then reduces GSSG back to GSH, using NADPH as a reducing agent, thus maintaining the cellular pool of reduced glutathione.[5]

Caption: Glutathione synthesis from amino acid precursors and its redox cycle.

Cysteine

Cysteine is a semi-essential, sulfur-containing amino acid.[11] While it can be synthesized in the body from methionine, dietary intake is important, especially in infants and the elderly.[11] Its defining feature is the thiol side chain, which allows it to form disulfide bonds, a critical element in protein structure and folding.[11]

Natural Sources of Cysteine

Cysteine is found in a variety of high-protein foods.[11]

Table 3.1: Cysteine/Cystine Content in Various Food Sources

| Food Source | Form/Notes |

|---|---|

| Poultry (Chicken, Turkey) | High in cysteine.[11][12] |

| Beef and Pork | Rich sources of cysteine.[11][13] |

| Eggs | Egg yolks are a notable source.[14] |

| Dairy Products | Milk, yogurt, and cheese contain cysteine.[7][12] |

| Legumes (Soybeans, Lentils) | Excellent plant-based sources.[13][15] |

| Whole Grains (Oats, Wheat Germ) | Good sources of cysteine.[11][14] |

| Cruciferous Vegetables (Broccoli, Brussels Sprouts) | Contain cysteine.[12][14] |

| Nuts and Seeds (Sunflower Seeds) | Provide a good amount of cysteine.[13] |

| Onions and Garlic | Notable for their sulfur compounds, including cysteine.[12][14] |

Biological Significance and Signaling Pathways

Cysteine plays several vital roles:

-

Protein Structure: Cysteine residues form disulfide bonds that stabilize the tertiary and quaternary structures of proteins.[11]

-

Glutathione Precursor: Cysteine is the rate-limiting precursor for the synthesis of glutathione.[16]

-

Metabolic Intermediate: It serves as a precursor for other important molecules like coenzyme A and taurine.[17]

-

Redox Signaling: The thiol group of cysteine residues in proteins can undergo reversible oxidative modifications (e.g., sulfenylation, glutathionylation), which act as molecular switches to regulate protein function in response to cellular redox state.[18]

Caption: The central roles of cysteine in cellular functions.

Homocysteine

Homocysteine is a non-proteinogenic amino acid that is an intermediate in the metabolism of methionine.[19] It is not obtained from the diet but is synthesized from methionine.[20][21] While essential for metabolic processes, elevated levels of homocysteine in the blood (hyperhomocysteinemia) are recognized as a risk factor for various diseases.[22]

Natural Modulation of Homocysteine Levels

Homocysteine levels are not influenced by its presence in food, but rather by the dietary intake of its metabolic precursor, methionine, and the vitamins that act as cofactors in its metabolism.[21] High intake of methionine-rich foods, such as red meat and dairy products, can increase homocysteine production.[23][24] Conversely, adequate intake of specific B vitamins is crucial for keeping homocysteine levels in a healthy range.

Table 4.1: Nutrients and Food Sources for Modulating Homocysteine Metabolism

| Nutrient | Role in Homocysteine Metabolism | Key Food Sources |

|---|---|---|

| Folate (Vitamin B9) | Cofactor for the remethylation of homocysteine to methionine.[19] | Leafy green vegetables (spinach), legumes (lentils, beans), asparagus, fortified cereals.[25] |

| Vitamin B12 (Cobalamin) | Essential cofactor for methionine synthase in the remethylation pathway.[19] | Meat, fish, eggs, dairy products.[25][26] |

| Vitamin B6 (Pyridoxine) | Cofactor for cystathionine (B15957) β-synthase in the transsulfuration pathway, converting homocysteine to cysteine.[19][27] | Chicken, fish, potatoes, bananas, chickpeas.[25] |

| Betaine | Provides an alternative remethylation pathway, particularly in the liver.[19] | Wheat bran, beets, spinach. |

| Choline | Precursor to betaine. | Egg yolks, soybeans, meat.[23] |

Biological Significance and Signaling Pathways

Homocysteine sits (B43327) at a critical metabolic junction, where its fate is determined by two major pathways:[19]

-

Remethylation Pathway: Homocysteine is recycled back to methionine. This pathway is dependent on folate and vitamin B12.[28]

-

Transsulfuration Pathway: Homocysteine is irreversibly converted to cysteine. This pathway requires vitamin B6 and ultimately contributes to the synthesis of glutathione and taurine.[27][28]

The balance between these pathways is crucial for maintaining methyl group homeostasis and sulfur amino acid metabolism.

Caption: Metabolic pathways of homocysteine: remethylation and transsulfuration.

Experimental Protocols: Extraction and Quantification

Accurate quantification of aminothiols in biological samples is essential for research. A common approach involves sample preparation, reduction of disulfide bonds, derivatization for detection, and chromatographic separation.[29]

General Workflow

The analysis of aminothiols like cysteine, homocysteine, and glutathione from tissues typically follows these key steps:

-

Sample Homogenization: The tissue is mechanically disrupted in a buffer, often on ice, to release intracellular contents.

-

Deproteinization: Proteins are precipitated and removed, usually with an acid like trichloroacetic acid (TCA) or metaphosphoric acid (MPA), as they can interfere with analysis.[29][30]

-

Reduction: Disulfide bonds (e.g., GSSG, cystine) are reduced to free thiols using a reducing agent like tris-(2-carboxyethyl)-phosphine (TCEP).[29]

-

Derivatization: The free thiol groups are labeled with a fluorescent tag, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F), to enable sensitive detection.[29]

-

Chromatographic Separation & Detection: The derivatized aminothiols are separated using a technique like Ultra-High Performance Liquid Chromatography (UPLC) and quantified with a fluorescence detector.[29]

Caption: General experimental workflow for aminothiol quantification in tissue.

Detailed Sample Preparation Protocol (Example)

This protocol is adapted from methodologies for analyzing aminothiols in tissue.[29][30]

-

Homogenization:

-

Weigh approximately 100-500 mg of frozen tissue.[30]

-

Add a cold extraction solution (e.g., 5% (w/v) metaphosphoric acid with 1 mM EDTA).[30] The ratio of tissue to solution should be consistent (e.g., 1:5 w/v).

-

Homogenize the sample using a mechanical homogenizer until no visible tissue fragments remain. Keep the sample on ice throughout the process.

-

-

Deproteinization and Extraction:

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant, which contains the acid-soluble aminothiols.

-

For rigorous extraction, the remaining pellet can be re-suspended in the extraction solution and centrifuged again. The supernatants are then combined.[30]

-

-

Reduction and Derivatization:

-

To a known volume of the supernatant, add an internal standard (e.g., 2-mercaptopropionylglycine) to correct for experimental variability.[29]

-

Add a reducing agent solution (e.g., TCEP in a suitable buffer) and incubate to reduce all disulfide bonds to free thiols.

-

Add the derivatizing agent (e.g., ABD-F) and incubate in the dark at an elevated temperature (e.g., 60°C) for a specified time to allow the reaction to complete. The reaction creates stable, fluorescent derivatives.[29]

-

-

Analysis by UPLC:

-

After derivatization, the samples are ready for injection into the UPLC system.

-

Column: A reversed-phase C18 column is typically used.[29]

-

Mobile Phase: A gradient elution using two solvents (e.g., Solvent A: aqueous buffer like acetate (B1210297) or formate; Solvent B: an organic solvent like acetonitrile (B52724) or methanol) is employed to separate the different this compound derivatives.

-

Detection: A fluorescence detector is set to the specific excitation and emission wavelengths of the chosen derivatizing agent (e.g., for ABD-F derivatives).

-

Quantification: The concentration of each this compound is determined by comparing its peak area to that of the internal standard and a standard curve prepared with known concentrations of the analytes.[29]

-

Conclusion

Bioactive aminothiols are fundamental to cellular health, acting as key antioxidants, protein components, and metabolic intermediates. While the body endogenously synthesizes these molecules, dietary intake of aminothiols and their precursors from natural sources like fruits, vegetables, and high-protein foods is crucial for maintaining optimal levels. Glutathione, cysteine, and homocysteine are interlinked through complex metabolic and signaling pathways, with B-vitamins playing a critical regulatory role. Understanding these pathways, along with robust analytical methods for their quantification, is essential for researchers and drug development professionals aiming to leverage the therapeutic potential of these vital molecules.

References

- 1. Frontiers | Glutathione: new roles in redox signaling for an old antioxidant [frontiersin.org]

- 2. Multiple roles of cysteine in biocatalysis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. wellbeingnutrition.com [wellbeingnutrition.com]

- 4. researchgate.net [researchgate.net]

- 5. Glutathione Homeostasis and Functions: Potential Targets for Medical Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 10 Natural Ways to Increase Your Glutathione Levels [healthline.com]

- 7. How to increase glutathione levels: 4 natural ways [medicalnewstoday.com]

- 8. chicnutrix.com [chicnutrix.com]

- 9. solage.fr [solage.fr]

- 10. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cysteine - Wikipedia [en.wikipedia.org]

- 12. Which Foods Are Highest in N-Acetyl Cysteine (NAC)? [everydayhealth.com]

- 13. Top 10 Foods Highest in Cystine (Cysteine) [myfooddata.com]

- 14. restorativemedicine.org [restorativemedicine.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Physiological and Pathophysiological Role of Cysteine Metabolism in Human Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Cysteine residues in signal transduction and its relevance in pancreatic beta cells [frontiersin.org]

- 19. Homocysteine Metabolism: Nutritional Modulation and Impact on Health and Disease | Musculoskeletal Key [musculoskeletalkey.com]

- 20. The Molecular and Cellular Effect of Homocysteine Metabolism Imbalance on Human Health [mdpi.com]

- 21. Homocysteine: Understanding Its Role and Natural Ways to Lower Levels | National Nutrition Articles - National Nutrition Articles [nationalnutrition.ca]

- 22. The metabolism and significance of homocysteine in nutrition and health - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Homocysteine Reduction: Causes & Treatments - Life Extension [lifeextension.com]

- 24. What Foods Cause High Homocysteine Levels? [xcode.life]

- 25. familydoctor.org [familydoctor.org]

- 26. foodforthebrain.org [foodforthebrain.org]

- 27. altmedrev.com [altmedrev.com]

- 28. DSpace [dr.lib.iastate.edu]

- 29. Technical note: simultaneous determination of amino thiols in pig tissue by ultra-high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Glutathione for Food and Health Applications with Emphasis on Extraction, Identification, and Quantification Methods: A Review [mdpi.com]

Spectroscopic Characterization of Novel Aminothiols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of novel aminothiols. Aminothiols, compounds containing both an amine and a thiol functional group, are of significant interest in drug development and biomedical research due to their roles in redox signaling, detoxification, and as potential therapeutic agents.[1] Accurate and thorough characterization is paramount for understanding their structure, purity, and function. This document details the experimental protocols for various spectroscopic methods, presents quantitative data in a structured format, and visualizes key workflows and concepts.

Overview of Spectroscopic Techniques

A multi-faceted approach utilizing several spectroscopic techniques is often necessary for the unambiguous characterization of novel aminothiols. Each technique provides unique insights into the molecular structure, functional groups, and chiral properties of the compound. The most commonly employed methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) and Fluorescence Spectroscopy, Vibrational Spectroscopy (Infrared and Raman), and Circular Dichroism (CD).[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic structure of a molecule in solution.[4] For aminothiols, ¹H, ¹³C, and ¹⁵N NMR are particularly informative.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of the novel aminothiol in a suitable deuterated solvent (e.g., D₂O, CD₃OD, DMSO-d₆). The choice of solvent is critical to avoid exchange of the labile thiol and amine protons with solvent protons.

-

Internal Standard: Add a small amount of an internal standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (B1202638) (TMS), for chemical shift referencing.

-

Data Acquisition: Record the ¹H NMR spectrum on a spectrometer (e.g., 400 or 600 MHz).[5] Key parameters to set include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.[6][7]

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts (δ) and coupling constants (J) to elucidate the molecular structure. The thiol proton (S-H) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent. Protons adjacent to the amine and thiol groups will show characteristic chemical shifts.

Quantitative Data: Typical ¹H NMR Chemical Shifts for this compound Moieties

| Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiol (-SH) | 1.0 - 2.5 | Broad Singlet | Position is variable and can be confirmed by D₂O exchange. |

| α-CH (to -SH) | 2.5 - 3.5 | Multiplet | Coupling with adjacent protons. |

| α-CH (to -NH₂) | 2.7 - 3.8 | Multiplet | Coupling with adjacent protons. |

| Amine (-NH₂) | Variable | Broad Singlet | Position is highly variable and depends on solvent and pH. |

Note: These are general ranges and can vary significantly based on the specific molecular structure.

Workflow for NMR-based Structural Elucidation

Caption: Workflow for structural elucidation of aminothiols using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of novel aminothiols.[8] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used.[8]

Experimental Protocol: ESI-MS

-